![molecular formula C15H11FO4 B6378746 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1111120-84-3](/img/structure/B6378746.png)
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
Overview
Description
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (FMPF) is a fluorinated phenol compound that has been used in a wide range of scientific research applications. It is a versatile compound that has been used in a variety of research fields, including drug discovery, materials science, and biochemistry. FMPF has been found to possess a number of unique properties, which make it a valuable tool for researchers.
Scientific Research Applications
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in drug discovery, materials science, and biochemistry. In drug discovery, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of a variety of drugs, including anti-cancer agents and antibiotics. In materials science, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of a variety of materials, including polymers, nanomaterials, and catalysts. In biochemistry, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of a variety of enzymes and proteins.
Mechanism of Action
The exact mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the fluorine atom of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is able to interact with certain enzymes or proteins, resulting in a conformational change that leads to a desired biological effect.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, resulting in a variety of biological effects. For example, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids, resulting in the inhibition of lipid synthesis. 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has also been found to modulate the activity of certain proteins involved in signal transduction pathways, resulting in the modulation of cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has a number of advantages for lab experiments. It is a stable compound that is easy to synthesize and handle. It is also relatively non-toxic and has low solubility in water, making it easy to store and handle. However, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% also has certain limitations. It is a relatively expensive compound, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. One potential direction is to further investigate the mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% and to explore its potential applications in drug discovery and materials science. Additionally, further research is needed to explore the potential physiological effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% and to develop strategies to improve its synthesis yield and reduce its cost. Finally, further research is needed to explore the potential of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% as a therapeutic agent and to develop strategies to optimize its therapeutic efficacy.
Synthesis Methods
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized from 3-fluoro-4-methoxybenzaldehyde and 2-formylphenol. The reaction involves an acid-catalyzed condensation of the two starting materials, followed by a hydrolysis step. The reaction requires an acidic environment and is typically conducted in aqueous solutions. The reaction yields 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in high yields, typically >95%.
properties
IUPAC Name |
methyl 2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHOFJIVYNQAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685307 | |
Record name | Methyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1111120-84-3 | |
Record name | Methyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.